molecular formula C11H12N2O B020796 2-Cyano-2-phenylbutanamide CAS No. 80544-75-8

2-Cyano-2-phenylbutanamide

Cat. No. B020796
CAS RN: 80544-75-8
M. Wt: 188.23 g/mol
InChI Key: QKSRTQXCXWMMLG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-Cyano-2-phenylbutanamide often involves the reaction of specific acids with amine compounds in the presence of condensing agents. For example, N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide was synthesized by reacting 4,4,4-trifluorobutanoic acid with 2-amino-4-chlorobenzonitrile, showcasing a method that might be adapted for 2-Cyano-2-phenylbutanamide synthesis (Manojkumar et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds related to 2-Cyano-2-phenylbutanamide, such as 4-hydroxy-3-phenylbutanamide monohydrate, has been elucidated through crystallography, indicating a stable conformation minimized through staggered configurations around central bonds. This suggests that 2-Cyano-2-phenylbutanamide may also adopt specific stable configurations minimizing steric hindrance (Soriano-garcia et al., 1984).

Chemical Reactions and Properties

Compounds with structures similar to 2-Cyano-2-phenylbutanamide participate in a variety of chemical reactions. For instance, UV irradiation of 1-(1-cycloalkenyl)-4-phenyl-1-butanones has shown different products depending on the reaction conditions, illustrating the reactivity of the butanone moiety which could be indicative of the reactivity of the 2-Cyano-2-phenylbutanamide under similar conditions (Tada et al., 1978).

Scientific Research Applications

  • Stereoselective Synthesis : It is used in the stereoselective synthesis of spiro-oxindole derivatives using the Prins cascade strategy, contributing to organic synthesis research (Reddy et al., 2014).

  • Synthesis of Ligands and Complexes : It is involved in the synthesis of new bifunctional amido-phosphinite ligands and ruthenium complexes with high stereoselectivity (Gendre et al., 1998).

  • Antimicrobial and Antioxidant Screening : This compound is used in synthesized transition metal complexes for antimicrobial, anti-oxidant, and cytotoxic activities screening assays (Fekri & Zaky, 2016).

  • Cerebral Protective Agents : It shows potential as cerebral protective agents, with antilipidperoxidation activities and protective effects against hypobaric hypoxia in mice (Tatsuoka et al., 1992).

  • Corrosion Inhibition : It acts as an effective corrosion inhibitor for copper in nitric acid solutions, demonstrating its utility in materials science (Abu-Rayyan et al., 2022).

  • Anticancer and Antimicrobial Applications : Metal complexes of 2-Cyano-2-phenylbutanamide are potential anticancer and antimicrobial agents, with the copper complex showing high antitumor activity and cytotoxicity (Kumar & Aravindakshan, 2021).

  • Catalysis in Chemical Reactions : 1,3-dicarbonyl compounds like 2-Cyano-2-phenylbutanamide are efficient, low-priced, and phosphine-free ligands for Pd-catalyzed Heck and Suzuki reactions of aryl bromides and iodides (Cui et al., 2007).

  • Synthesis of Martinellic Acid : It is used in the one-step synthesis of the tricyclic core of martinellic acid (Zhang et al., 2007).

  • Structural Derivative Research : This compound is a structural derivative of the anticonvulsant molecule y-hydroxy-y-phenylcaproamide, contributing to pharmaceutical research (Soriano-garcia et al., 1984).

  • Antibacterial Activities : Derivatives of 2-Cyano-2-phenylbutanamide have shown bacteriostatic effects on various bacterial strains (Shu-jun, 2006).

Safety And Hazards

“2-Cyano-2-phenylbutanamide” is classified as a warning signal word according to its safety data sheet . It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Personal protective equipment should be used when handling this compound .

Future Directions

“2-Cyano-2-phenylbutanamide” is a promising compound for future research and development. It is used as a reference standard for the most reliable pharmaceutical testing . Its potential applications in the synthesis of various organic heterocycles highlight its potential in evolving better, safer medicines .

properties

IUPAC Name

2-cyano-2-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-2-11(8-12,10(13)14)9-6-4-3-5-7-9/h3-7H,2H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSRTQXCXWMMLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)(C1=CC=CC=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101024185
Record name Ciobutide
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Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-2-phenylbutanamide

CAS RN

80544-75-8
Record name Ciobutide [ISO]
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Record name 80544-75-8
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Record name Ciobutide
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Record name 2-Cyano-2-phenylbutyramide
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Record name CIOBUTIDE
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Synthesis routes and methods

Procedure details

A 10% solution of ethyl 2-cyano-2-ethyl-2-phenylacetate in ethanol is saturated with ammonia under cooling. The reaction mixture is allowed to stand at 5° C. for 96 hours, thereafter the solvent and the excess of ammonia are removed, and the product is filtered off. 2-Cyano-2-ethyl-2-phenylacetic acid amide is obtained with a yield of 80%; m.p.: 116.5°-117° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HE Zimila - 2011 - 196.3.97.28
Os Reguladores de Crescimento de Plantas (PGRs) são compostos químicos envolvidos em diversos processos de crescimento e desenvolvimento de plantas em geral, e culturas …
Number of citations: 2 196.3.97.28

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